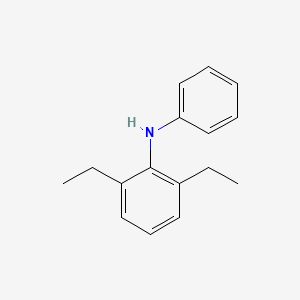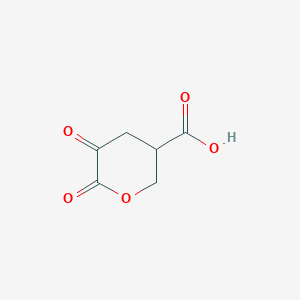
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine is a compound belonging to the dihydropyridine family, which is known for its significant pharmacological properties. Dihydropyridines are a class of compounds that have been extensively studied for their biological activities, particularly in the field of cardiovascular medicine. The unique structure of this compound, which includes a cyclopropyl group and a phenyl group attached to the dihydropyridine ring, makes it an interesting subject for research and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Dihydropyridine derivatives, including this compound, are investigated for their potential as calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to a decrease in calcium influx into cells. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, the presence of different substituents, such as the cyclopropyl and phenyl groups in this compound, imparts unique properties and potential therapeutic benefits .
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
These compounds are widely used as calcium channel blockers in the treatment of cardiovascular diseases, and their comparison highlights the structural diversity and potential of dihydropyridine derivatives in medicinal chemistry .
Eigenschaften
CAS-Nummer |
201010-69-7 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-cyclopropyl-4-phenyl-2H-pyridine |
InChI |
InChI=1S/C14H15N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8-10,14H,6-7,11H2 |
InChI-Schlüssel |
ULKPCBRHNNCCKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


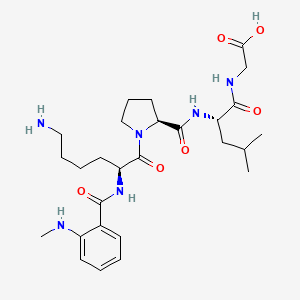
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
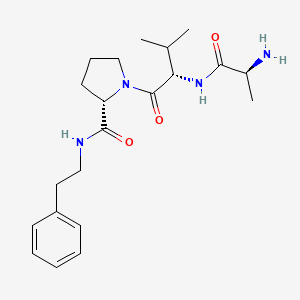

![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)
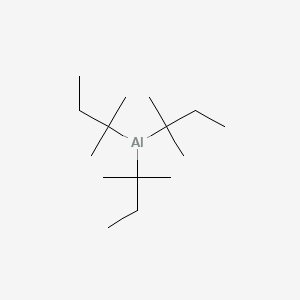

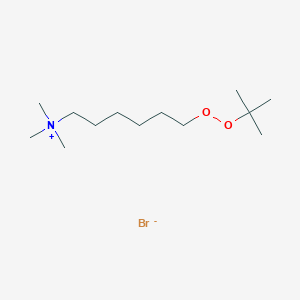
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
